![molecular formula C23H28N2O2S B303963 N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B303963.png)
N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the azobenzene family, which is known for its photoresponsive properties.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the field of cancer therapy. The photoresponsive properties of azobenzene compounds allow for the selective targeting of cancer cells, which can be activated by light. This makes N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide a potential candidate for photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
Wirkmechanismus
The mechanism of action of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the activation of the compound by light. When exposed to light, the azobenzene group undergoes a photoisomerization reaction, which results in a change in the molecular structure of the compound. This change in structure can lead to the activation of the compound and the selective targeting of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide have been studied extensively in vitro. Studies have shown that this compound has a high degree of selectivity for cancer cells, which makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity and is well-tolerated by cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its photoresponsive properties, which allow for the selective targeting of cancer cells. Additionally, this compound has low toxicity and is well-tolerated by cells in vitro. However, one of the limitations of this compound is its sensitivity to light, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in vivo. Finally, research is needed to optimize the photoresponsive properties of this compound for use in cancer therapy.
Synthesemethoden
The synthesis of N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thienylboronic acid in the presence of a palladium catalyst. The resulting compound is then subjected to a reaction with 1-aminocyclohexane-1-carboxylic acid, followed by a reaction with 2-bromo-1-phenylethanone. The final product is obtained by treating the resulting compound with sodium hydroxide.
Eigenschaften
Produktname |
N-[1-(1-azocanylcarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide |
---|---|
Molekularformel |
C23H28N2O2S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[(Z)-3-(azocan-1-yl)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C23H28N2O2S/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16- |
InChI-Schlüssel |
PAVFIMXZBDUHNA-PGMHBOJBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCCCCC3)C |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCCCC3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.